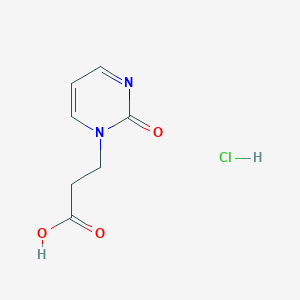
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
Overview
Description
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1171764-46-7 . It has a molecular weight of 204.61 . The IUPAC name for this compound is 3-(2-oxo-1(2H)-pyrimidinyl)propanoic acid hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature . It has a molecular weight of 204.61 and a molecular formula of C7H8N2O3•HCl .Mechanism of Action
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride works by inhibiting the activity of xanthine oxidase, an enzyme involved in the metabolism of purines. By blocking this enzyme, this compound reduces the production of uric acid, which is responsible for the formation of gout and kidney stones. Additionally, this compound has been found to scavenge free radicals, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of uric acid, which can help prevent the formation of gout and kidney stones. This compound has also been found to have antioxidant properties, which can help protect cells and tissues from oxidative damage. Additionally, this compound has been found to improve endothelial function, which can help prevent cardiovascular diseases.
Advantages and Limitations for Lab Experiments
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has several advantages for lab experiments. It is a potent xanthine oxidase inhibitor, making it a valuable tool for the study of purine metabolism. Additionally, this compound has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, this compound has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the experimental conditions.
Future Directions
There are several potential future directions for the use of 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride in scientific research. One area of interest is the study of its antioxidant properties and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, this compound has been found to improve endothelial function, and further research could explore its potential use in the prevention and treatment of cardiovascular diseases. Finally, this compound could be used in combination with other drugs to enhance their therapeutic effects.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool for scientific research. It is a potent xanthine oxidase inhibitor, has antioxidant properties, and has been found to have various biochemical and physiological effects. While it has some limitations, its potential uses in the prevention and treatment of various diseases make it an important compound for future research.
Scientific Research Applications
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been extensively used in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. It has been found to be a potent xanthine oxidase inhibitor, which makes it useful in the study of purine metabolism and the treatment of gout and hyperuricemia. This compound has also been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
properties
IUPAC Name |
3-(2-oxopyrimidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPBFOBSNQKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
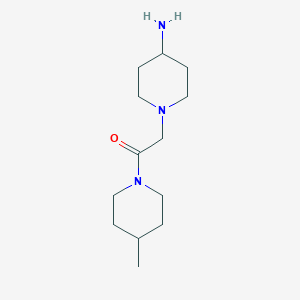
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
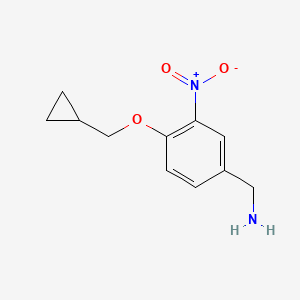
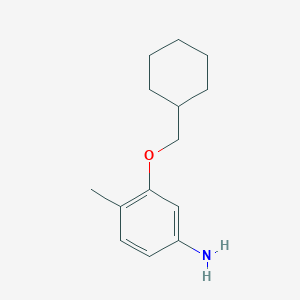
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)
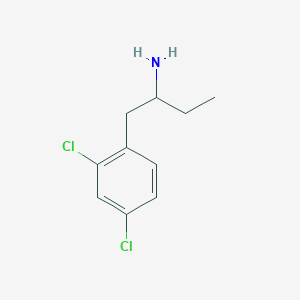

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)
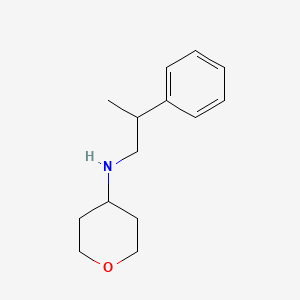
![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)
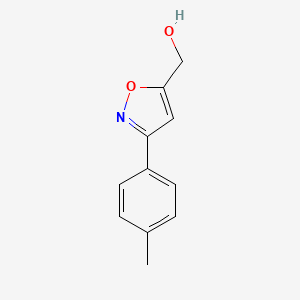
![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)